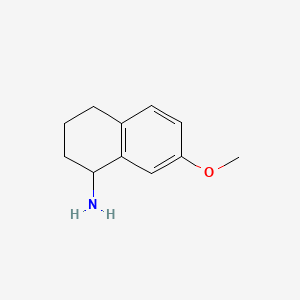

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

描述

Molecular Architecture and Stereochemical Configuration

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic organic compound featuring a partially saturated naphthalene core substituted with a methoxy group at position 7 and an amine group at position 1. Its molecular formula is C₁₁H₁₅NO , with a molecular weight of 177.24 g/mol . The compound’s structure consists of a tetrahydronaphthalene scaffold, where the aromatic ring is fused to a six-membered saturated ring containing one double bond.

The stereochemical configuration of this compound is critical due to the presence of a chiral center at the carbon bearing the amine group. For example, the (1S)-enantiomer (CID 13914594) and (1R)-enantiomer (CID 20189907) have been documented, with distinct spatial arrangements influencing their physicochemical and biological properties. The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, where the amine group occupies the highest priority position at the chiral center.

Key structural features include:

- Methoxy group : Positioned at C7, this electron-donating group influences electron density distribution across the aromatic system, as evidenced by its SMILES notation (COC1=CC2=C(CCCC2N)C=C1) .

- Amine group : Located at C1, this primary amine participates in hydrogen bonding and serves as a site for derivatization.

- Tetrahydronaphthalene core : The partial saturation of the naphthalene ring reduces planarity, introducing conformational flexibility.

Stereochemical assignments are corroborated by optical rotation data and chiral chromatography , which differentiate enantiomers based on their interaction with polarized light or chiral stationary phases.

Comparative Analysis of Isomeric Forms

Isomeric forms of this compound include positional isomers, stereoisomers, and tautomers. A comparative analysis reveals significant variations in their physicochemical and functional properties:

Positional Isomers

- 7-Methoxy-2-aminotetralin (CID 10197933): The amine group at C2 alters hydrogen-bonding capacity and molecular polarity compared to the C1-substituted variant.

- 5-Methoxy-1-methyl-2-(n-propylamino)tetralin (CID 122334): Substitution patterns affect receptor binding affinity, as demonstrated in dopamine receptor studies.

Stereoisomers

- (1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CID 13914594): Exhibits a specific spatial arrangement that enhances interactions with chiral biological targets.

- (1R)-Enantiomer (CID 20189907): Displays distinct pharmacokinetic profiles due to differential enzyme recognition.

Table 1: Comparative Properties of Stereoisomers

| Property | (1S)-Enantiomer | (1R)-Enantiomer |

|---|---|---|

| Optical Rotation | +24.5° (c=1, CHCl₃) | -24.3° (c=1, CHCl₃) |

| Melting Point | 141–143°C | 174–176°C |

| LogP | 2.03 | 2.01 |

These differences underscore the importance of stereochemical control in synthetic routes, particularly for pharmaceutical applications.

Crystallographic Studies and Conformational Dynamics

While crystallographic data for this compound remain limited, molecular modeling and density functional theory (DFT) calculations provide insights into its conformational preferences. The tetrahydronaphthalene core adopts a half-chair conformation , with the saturated ring minimizing steric strain.

Key observations include:

- Amine group orientation : The NH₂ group at C1 exhibits free rotation, enabling multiple low-energy conformers.

- Methoxy group effects : The electron-donating methoxy group stabilizes adjacent positive charges in protonated forms, influencing acid-base behavior.

Conformational dynamics are further elucidated through molecular dynamics simulations , which predict a 1.2 kcal/mol energy barrier for ring puckering transitions. These findings align with spectroscopic data, where nuclear magnetic resonance (NMR) coupling constants (e.g., J = 8.4 Hz for vicinal protons) reflect restricted rotation.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic techniques provide definitive characterization of this compound:

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 177.24 : Molecular ion peak ([M]⁺).

- m/z 162 : Loss of CH₃ ([M-CH₃]⁺).

- m/z 134 : Fragmentation of the tetrahydronaphthalene core.

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.79 (s) | Methoxy group |

| ¹³C NMR | δ 157.56 | Carbonyl/carbon-oxygen bond |

| IR | 1249 cm⁻¹ | C-O stretch |

| MS | m/z 177.24 | Molecular ion |

These spectral signatures facilitate unambiguous identification and purity assessment in synthetic batches.

属性

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZQKVKVDOXQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Intramolecular Friedel-Crafts Cyclization and Catalytic Hydrogenation

One practical synthetic route involves the optical resolution of 2-(3-methoxybenzyl)succinic acid followed by an intramolecular Friedel-Crafts reaction to form the tetrahydronaphthoic acid intermediate. This intermediate is then subjected to catalytic hydrogenation to saturate the ring system, yielding the 7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. Finally, Hofmann rearrangement converts this acid into the target amine without racemization, preserving stereochemical integrity.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Optical resolution | Salt formation with (1R,2S)-2-(benzylamino)cyclohexylmethanol | Enantiomerically pure 2-(3-methoxybenzyl)succinic acid |

| 2 | Intramolecular Friedel-Crafts | Acid catalysis | Formation of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid |

| 3 | Catalytic hydrogenation | Hydrogen gas, catalyst (e.g., Pd/C) | Saturated tetrahydronaphthoic acid |

| 4 | Hofmann rearrangement | Hypohalite reagent (e.g., Br2/NaOH) | Conversion to (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

This method is noted for its stereoselectivity and practical scalability.

Reductive Amination of 7-Methoxy-1-tetralone Derivatives

Another approach involves the reductive amination of 7-methoxy-1-tetralone or its derivatives. The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation to form the corresponding amine.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ketone synthesis | Friedel-Crafts acylation or oxidation | 7-Methoxy-1-tetralone |

| 2 | Reductive amination | Sodium borohydride, acetic acid, ammonia or aldehyde | Formation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

A patent describes a method where sodium borohydride is added to a dichloromethane solution of a precursor compound, followed by acetic acid and aldehyde addition, with reaction monitoring by HPLC. The organic phase is isolated and concentrated to yield the amine intermediate with high purity (>90% by HPLC).

Synthesis via Phenethylamine Derivatives and Isocyanate Intermediates

A more complex synthetic route involves the preparation of N,N′-dialkyl urea derivatives containing methoxy substituents on phenethylamines. In this method, phenethylamines are converted to isocyanate intermediates using triphosgene. These intermediates then react with 5-methoxy-1-aminotetralin under controlled temperature conditions (0–25 °C) in tetrahydrofuran solvent to yield the desired amine derivatives.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isocyanate formation | Triphosgene, phenethylamine derivatives | Isocyanate intermediates |

| 2 | Nucleophilic addition | 5-Methoxy-1-aminotetralin, THF, 0–25 °C | N,N′-dialkyl urea derivatives |

This method achieves high yields (73–76%) and is useful for synthesizing functionalized amine derivatives.

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Intramolecular Friedel-Crafts + Hofmann rearrangement | Optical resolution → Friedel-Crafts cyclization → Hydrogenation → Hofmann rearrangement | High stereoselectivity, practical | Multi-step, requires chiral resolution |

| Reductive amination of tetralone | Ketone synthesis → Reductive amination | Straightforward, scalable | Requires careful control of conditions |

| Phenethylamine to urea derivatives | Isocyanate formation → Reaction with aminotetralin | High yield, versatile for derivatives | More complex, multi-step |

The stereochemical purity of the amine is critical for its biological activity; thus, methods involving optical resolution and stereospecific rearrangements are preferred for pharmaceutical applications.

Reductive amination methods using sodium borohydride and acetic acid provide efficient conversion with good purity, suitable for industrial scale-up.

The use of triphosgene for isocyanate intermediate formation is a safer alternative to phosgene and allows for the synthesis of diverse derivatives with methoxy substitution.

Analytical techniques such as HPLC, chiral chromatography, and NMR spectroscopy are essential for monitoring reaction progress and confirming product purity and stereochemistry.

The preparation of this compound involves sophisticated synthetic strategies tailored to achieve high purity and stereochemical control. The choice of method depends on the desired scale, stereochemical requirements, and downstream applications. Intramolecular cyclization followed by Hofmann rearrangement remains a gold standard for stereoselective synthesis, while reductive amination offers a practical alternative for larger scale production. Emerging methods involving isocyanate intermediates expand the scope for functionalized derivatives.

化学反应分析

Types of Reactions:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can undergo further reduction to form more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: More saturated amine derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

科学研究应用

Biological Activities

The biological activity of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interactions with neurotransmitter systems. It has shown potential in various studies for its effects on serotonin and dopamine receptors.

Key Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Serotonin Receptor Interaction | Modulates serotonin levels, potentially affecting mood and anxiety disorders. | |

| Dopamine Receptor Interaction | Influences dopamine signaling pathways critical in mood regulation and reward mechanisms. | |

| Neuroprotective Effects | Preliminary studies indicate potential protective effects against neurodegenerative conditions. | |

| Antidepressant-like Activity | Exhibits properties similar to known antidepressants in animal models. |

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a building block in synthesizing pharmaceutical compounds targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing new treatments for conditions such as depression and anxiety.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions that are essential for creating diverse chemical entities.

Biological Studies

The compound is utilized in studies investigating structure-activity relationships of amine-containing compounds. Understanding these relationships aids in the development of more effective therapeutic agents.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials due to its versatile chemical properties.

Case Studies

Several studies have focused on the pharmacological implications of this compound:

- Neuropharmacology Study : A study examined the compound's effects on serotonin receptor binding in rat models. Results indicated that it significantly increased serotonin levels in the synaptic cleft, suggesting its potential as an antidepressant agent.

- Dopaminergic Activity Assessment : Research demonstrated that this compound could enhance dopamine receptor activity in vitro. This finding supports its use in conditions characterized by dopaminergic dysfunction.

- Neuroprotective Mechanisms : A recent study explored its neuroprotective effects against oxidative stress in neuronal cell lines. Results showed a reduction in cell death and oxidative damage markers when treated with the compound.

作用机制

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Physicochemical and Pharmacological Comparisons

Data Table: Key Properties of Selected Analogues

生物活性

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its interactions with biological systems, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene core with a methoxy group at the 7-position. Its molecular formula is , and it exists in two enantiomeric forms: (1R) and (1S). The stereochemistry of the compound significantly influences its biological activity and receptor interactions .

This compound primarily interacts with neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways. These interactions suggest its potential utility in treating mood disorders and other neuropsychiatric conditions. The compound may function as either an agonist or antagonist at various receptors, modulating their activity.

Key Interactions

- Serotonin Receptors : Studies indicate that this compound exhibits affinity for multiple serotonin receptor subtypes, particularly 5-HT7 and 5-HT1A receptors. Its activity at these sites may contribute to anxiolytic and antidepressant effects .

- Dopamine Receptors : Preliminary data suggest potential interactions with dopamine receptors, which could influence reward pathways and mood regulation.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies:

Case Studies

Several studies have explored the biological effects of this compound:

- Neuropharmacological Assessment :

- Cytotoxicity Testing :

- Receptor Binding Studies :

Synthesis and Derivatives

The synthesis of this compound involves several routes that allow for structural modifications to enhance biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methoxy-naphthalen-2-amine | Similar core structure | Different substitution patterns affect receptor selectivity |

| 6-Methoxy-tetrahydronaphthalene | Methoxy at the 6-position | Variation in pharmacokinetics and receptor interaction profiles |

These derivatives highlight the importance of structural modifications in optimizing biological activity.

常见问题

Q. What are the established synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and how are these products characterized?

A common approach involves reductive amination of a methoxy-substituted tetralone precursor using methylamine or substituted amines in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts . For example, derivatives of similar tetrahydronaphthalenamines were synthesized via reductive amination, yielding products with >70% purity. Post-synthesis characterization relies on:

- 1H/13C NMR : To confirm structural integrity and regiochemistry (e.g., trans/cis configurations) .

- HPLC : For enantiomeric purity assessment using chiral columns (e.g., MeOH:EtOH:Hexanes solvent systems) .

- HRMS : To verify molecular weight and isotopic patterns .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Essential for confirming molecular formula and detecting impurities .

- Chiral HPLC : Resolves enantiomers, critical for pharmacological studies (e.g., using hexane/isopropanol gradients) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for storage conditions (avoid degradation above 100°C) .

Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic reactions?

The methoxy group at the 7-position acts as an electron-donating group , increasing electron density in the aromatic ring. This enhances susceptibility to electrophilic substitution at the para position. However, steric hindrance from the tetrahydronaphthalene backbone may limit reactivity in bulky reagents .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin receptors) using the compound’s 3D structure (InChI:

1S/C11H15NO...) . - Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR peaks)?

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals by correlating 1H-1H or 1H-13C couplings .

- Isotopic Labeling : Replaces methoxy protons with deuterium to simplify splitting patterns .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .

Q. How can enantioselective synthesis be optimized for this compound?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns achieves >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。